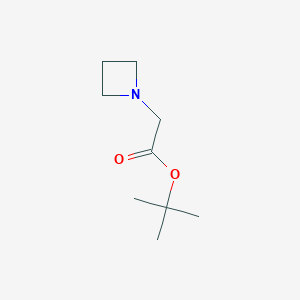
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-en-2-one, commonly referred to as IPAPBTF, is a synthetic compound with a wide range of applications in scientific research. It is a highly potent compound, with a 97% purity level, and has been used in a variety of experiments and studies.
Applications De Recherche Scientifique
IPAPBTF has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of other compounds, as a reagent in organic synthesis, and as a tool for studying the properties of organic molecules. It has also been used in the study of enzyme kinetics, and in the study of the mechanism of drug action. In addition, IPAPBTF has been used in drug design and in the study of the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of IPAPBTF is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In particular, it is thought to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. This inhibition of cytochrome P450 may lead to an increased bioavailability of drugs in the body, as well as an increased efficacy of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPAPBTF are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs in the body, leading to an increased bioavailability and increased efficacy of drugs. In addition, IPAPBTF may have an effect on the activity of enzymes involved in the metabolism of drugs, leading to an increased efficacy of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPAPBTF in lab experiments include its high purity level (97%), its low cost, and its ease of synthesis. In addition, the compound is stable, and can be stored for long periods of time without degradation. The main limitation of using IPAPBTF in lab experiments is the lack of knowledge about its mechanism of action and its biochemical and physiological effects.
Orientations Futures
The future directions for IPAPBTF include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research should be conducted into the use of IPAPBTF in drug design and the study of the effects of drugs on the body. Finally, further research should be conducted into the use of IPAPBTF as a catalyst in the synthesis of other compounds and as a reagent in organic synthesis.
Méthodes De Synthèse
IPAPBTF is a synthetic compound, and as such, it must be synthesized in the laboratory. The synthesis of IPAPBTF involves a multi-step reaction process. The first step involves the reaction of 4-bromo-4-phenyl-1,1,1-trifluoro-but-3-en-2-one with isopropylamine in the presence of an acid catalyst. The second step involves the reduction of the resulting product with hydrogen gas over a palladium catalyst. The final product is a white, crystalline powder with a 97% purity level.
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenyl-4-(propan-2-ylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(2)17-11(8-12(18)13(14,15)16)10-6-4-3-5-7-10/h3-9,17H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZOFTVFAGTBO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)C(F)(F)F)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C(=C/C(=O)C(F)(F)F)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylamino-4-phenyl-1,1,1-trifluoro-but-3-EN-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)


